4-(N-METHYL4-METHYLBENZENESULFONAMIDO)-N-(PYRIDIN-4-YL)BUTANAMIDE
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Overview
Description
4-(N-METHYL4-METHYLBENZENESULFONAMIDO)-N-(PYRIDIN-4-YL)BUTANAMIDE is a chemical compound with a complex structure that includes a sulfonylamino group, a pyridine ring, and a butanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(N-METHYL4-METHYLBENZENESULFONAMIDO)-N-(PYRIDIN-4-YL)BUTANAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-methylphenylsulfonyl chloride with an amine derivative to form the sulfonylamino group. This intermediate is then reacted with a pyridine derivative under specific conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(N-METHYL4-METHYLBENZENESULFONAMIDO)-N-(PYRIDIN-4-YL)BUTANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
4-(N-METHYL4-METHYLBENZENESULFONAMIDO)-N-(PYRIDIN-4-YL)BUTANAMIDE has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(N-METHYL4-METHYLBENZENESULFONAMIDO)-N-(PYRIDIN-4-YL)BUTANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonylamino group can form hydrogen bonds and electrostatic interactions with target proteins, modulating their activity. The pyridine ring may also participate in π-π stacking interactions, further influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-[methyl-(4-methylphenyl)sulfonylamino]benzoate: Similar structure but with an ethyl ester group instead of a butanamide backbone.
Methyl 2-(4-methylphenylsulfonamido)acetate: Contains a sulfonamido group and a methyl ester, differing in the length and type of the carbon chain.
Uniqueness
4-(N-METHYL4-METHYLBENZENESULFONAMIDO)-N-(PYRIDIN-4-YL)BUTANAMIDE is unique due to its combination of a sulfonylamino group, a pyridine ring, and a butanamide backbone. This unique structure imparts specific chemical properties and biological activities that distinguish it from similar compounds.
Properties
IUPAC Name |
4-[methyl-(4-methylphenyl)sulfonylamino]-N-pyridin-4-ylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c1-14-5-7-16(8-6-14)24(22,23)20(2)13-3-4-17(21)19-15-9-11-18-12-10-15/h5-12H,3-4,13H2,1-2H3,(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMGMIDHTEYIKTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)CCCC(=O)NC2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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